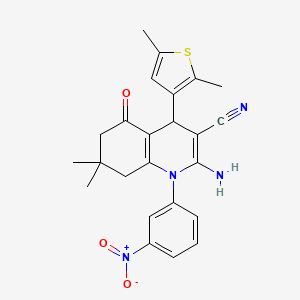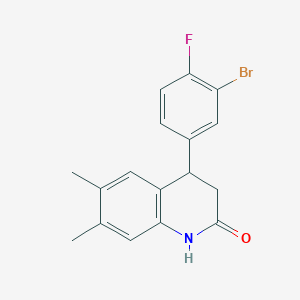
1,4-Diformylpiperazine-2,3,5,6-tetrayl tetrabenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diformylpiperazine-2,3,5,6-tetrayl tetrabenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with formyl groups and benzoate moieties. Its structural complexity and functional groups make it a versatile compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diformylpiperazine-2,3,5,6-tetrayl tetrabenzoate typically involves multi-step organic reactions. One common method includes the functionalization of a piperazine ring with formyl groups, followed by the introduction of benzoate groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The industrial process also emphasizes the importance of purification steps, such as recrystallization and chromatography, to achieve the desired compound quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diformylpiperazine-2,3,5,6-tetrayl tetrabenzoate can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids under specific conditions.
Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents.
Substitution: The benzoate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl groups results in carboxylic acids, while reduction leads to the formation of alcohols.
Applications De Recherche Scientifique
1,4-Diformylpiperazine-2,3,5,6-tetrayl tetrabenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or drug precursor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and polymers.
Mécanisme D'action
The mechanism of action of 1,4-Diformylpiperazine-2,3,5,6-tetrayl tetrabenzoate involves its interaction with specific molecular targets. The formyl and benzoate groups can participate in various biochemical interactions, including hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′,4′′,4′′′-Benzene-2,3,5,6-tetrayl-tetrabenzoate: Similar in structure but lacks the piperazine ring.
4,4′,4′′,4′′′-Pyrazine-2,3,5,6-tetrayl-tetrabenzoate: Contains a pyrazine ring instead of a piperazine ring.
Uniqueness
1,4-Diformylpiperazine-2,3,5,6-tetrayl tetrabenzoate is unique due to the presence of both formyl and benzoate groups on a piperazine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Propriétés
Formule moléculaire |
C34H26N2O10 |
|---|---|
Poids moléculaire |
622.6 g/mol |
Nom IUPAC |
(3,5,6-tribenzoyloxy-1,4-diformylpiperazin-2-yl) benzoate |
InChI |
InChI=1S/C34H26N2O10/c37-21-35-27(43-31(39)23-13-5-1-6-14-23)28(44-32(40)24-15-7-2-8-16-24)36(22-38)30(46-34(42)26-19-11-4-12-20-26)29(35)45-33(41)25-17-9-3-10-18-25/h1-22,27-30H |
Clé InChI |
BTHRYXNUMUJABY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2C(N(C(C(N2C=O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C=O)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640863.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B11640871.png)
![3-(4-methylbenzyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640872.png)
![3-[(2E)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B11640875.png)


![(2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone](/img/structure/B11640890.png)
![(5E)-5-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11640891.png)
![1-[(2-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11640906.png)


![N-[(Z)-1-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B11640933.png)
![Ethyl 2-[({5-nitro-2-[(3-phenylpropyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11640936.png)
